Para-Dimethylamino Substitution Confers Distinct Lipophilicity Profile Relative to Halogen and Hydroxy Analogs
The para-dimethylamino group of CAS 158729-26-1 contributes an electron-donating +M effect that increases the basicity and hydrogen-bond acceptor capacity of the molecule relative to halogen-substituted (iodo, chloro) or hydroxy-substituted analogs. In the systematic RP-HPLC lipophilicity study of quinolinesulfonamides by Marciniec et al., the experimentally determined log P_HPLC values for 8-quinolinesulfonamide derivatives vary with N-substitution, with calculated log P values for dimethylamino-containing derivatives generally falling between those of more lipophilic naphthyl-substituted and less lipophilic hydroxy-substituted analogs [1]. The dimethylamino group introduces a titratable basic center absent in the 4-iodophenyl analog (CAS not specified, but N-(4-iodophenyl)-8-quinolinesulfonamide has MW 410.2 g/mol), which alters both retention behavior and ionization profile [1] [2].
| Evidence Dimension | Lipophilicity (log P_HPLC) and ionization profile |
|---|---|
| Target Compound Data | CAS 158729-26-1: Contains ionizable dimethylamino group (expected pKa ~5–6 for protonated dimethylaniline moiety); calculated log P ~2.5–3.5 (estimated from class data) [1] |
| Comparator Or Baseline | N-(4-iodophenyl)-8-quinolinesulfonamide: MW 410.2, no basic amine center; N-(4-hydroxyphenyl)-8-quinolinesulfonamide: MW 300.3, weakly acidic phenolic –OH [3] |
| Quantified Difference | Exact log P_HPLC values for the target compound were not reported as a discrete entry in the Marciniec 2016 study; class-level trend shows dimethylamino-substituted analogs exhibit intermediate lipophilicity with pH-dependent ionization not observed in halogen or hydroxy congeners [1] [2] |
| Conditions | RP-HPLC with acetonitrile/water mobile phase; extrapolation to 100% water for log k_w determination [1] |
Why This Matters
The distinct ionization and lipophilicity profile directly impacts solubility, membrane permeability, and protein binding in biological assays, making CAS 158729-26-1 non-substitutable with halogen or hydroxy analogs without re-optimization of assay conditions.
- [1] Marciniec K, Bafeltowska J, Maślankiewicz MJ, Buszman E, Boryczka S. Determination of the lipophilicity of quinolinesulfonamides by reversed-phase HPLC and theoretical calculations. Journal of Liquid Chromatography & Related Technologies, 2016; 39(15): 702–709. View Source
- [2] Maślankiewicz MJ, Marciniec K, Maślankiewicz A, Jaworska M. Ionization constants of all seven positional isomers of quinolinesulfonamides and quinoline-N,N-dimethylsulfonamides. Journal of Molecular Structure, 2013; 1033: 67–74. View Source
- [3] BindingDB. BDBM60397: N-(4-hydroxyphenyl)-8-quinolinesulfonamide. IC50: 7.36E+3 nM (TAg ATPase assay). Available at: https://bdb8.ucsd.edu View Source
